8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
説明
特性
IUPAC Name |
8-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-3-31-19-6-4-5-15-13-17(23(28)32-21(15)19)22(27)24-16-9-7-14(8-10-16)18-11-12-20(26-25-18)33(2,29)30/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFNDGALROSZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H22N4O4S
- Molecular Weight : 426.50 g/mol
- CAS Number : [To be assigned]
The compound features a chromene core substituted with an ethoxy group and a pyridazinyl moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism involves upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to increased caspase-3 activity .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
- Anti-inflammatory Effects : The presence of the methylsulfonyl group may contribute to anti-inflammatory effects, although further studies are needed to elucidate this pathway.
Anticancer Activity
The following table summarizes the inhibitory concentration (IC50) values for different cancer cell lines treated with the compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.03 | Induction of apoptosis |
| MCF-7 | 7.20 | Cell cycle arrest in G2-M phase |
| Caco-2 | 10.50 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy against various bacteria is summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Enterococcus faecalis | 125 |
| Escherichia coli | 250 |
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 cells, revealing significant induction of apoptosis characterized by increased annexin V-FITC positivity from 1.75% to 13.76% after treatment .
- Antibacterial Efficacy : Another study assessed the compound's antibacterial activity against MRSA strains, demonstrating a MIC value comparable to standard antibiotics like ciprofloxacin .
類似化合物との比較
Table 1: Comparative Analysis of Structural and Functional Features
Mechanistic and Pharmacokinetic Implications
- COX-2 Binding : The methylsulfonyl group in all three compounds likely interacts with COX-2’s hydrophobic secondary pocket, a critical determinant of selectivity over COX-1 . The coumarin scaffold in the target compound may introduce π-π stacking or polar interactions absent in imidazothiazoles.
- However, the pyridazine moiety may improve aqueous solubility relative to purely aromatic systems.
- Metabolic Stability : Piperidine derivatives (e.g., ) often exhibit improved metabolic stability due to saturation of the heterocycle, whereas the coumarin scaffold may be prone to oxidative metabolism.
Research Findings and Hypothetical Insights
- Substituent Sensitivity: The COX-2 inhibitory activity of imidazothiazoles is highly sensitive to C-5 substituents, with bulkier groups (e.g., dimethylamino) improving potency . For the target compound, the ethoxy and pyridazine groups may similarly modulate enzyme affinity.
- Scaffold Flexibility : The patent data underscore the versatility of methylsulfonyl-containing scaffolds in drug design, though activity depends on core structure. The coumarin-pyridazine hybrid in the target compound may offer unique binding kinetics or off-target effects compared to imidazothiazoles or piperidines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
